molecular formula C18H29N5O3S B12773200 N-(4-Guanidino-1-(piperidinocarbonyl)butyl)-p-toluenesulfonamide CAS No. 109006-07-7

N-(4-Guanidino-1-(piperidinocarbonyl)butyl)-p-toluenesulfonamide

Cat. No.: B12773200
CAS No.: 109006-07-7
M. Wt: 395.5 g/mol
InChI Key: HDZKBNCFIRMYSQ-UHFFFAOYSA-N
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Description

N-(4-Guanidino-1-(piperidinocarbonyl)butyl)-p-toluenesulfonamide is a complex organic compound that features a guanidino group, a piperidine ring, and a toluenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Guanidino-1-(piperidinocarbonyl)butyl)-p-toluenesulfonamide typically involves multiple steps. One common method includes the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the free guanidine . Thiourea derivatives are often used as guanidylating agents, with coupling reagents or metal-catalyzed guanidylation . S-methylisothiourea is also an efficient guanidylating agent .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar routes as described above, with optimization for yield and purity. The use of automated synthesis equipment and stringent quality control measures ensures consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Guanidino-1-(piperidinocarbonyl)butyl)-p-toluenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The guanidino group can be oxidized under specific conditions.

    Reduction: Reduction reactions may target the piperidine ring or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized guanidine derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N-(4-Guanidino-1-(piperidinocarbonyl)butyl)-p-toluenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Guanidino-1-(piperidinocarbonyl)butyl)-p-toluenesulfonamide involves its interaction with molecular targets through hydrogen bonding and ion pairing. The guanidinium group plays a crucial role in recognizing and binding anions, which is essential for its biological activity . This interaction can modulate the activity of enzymes and proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Guanidino-1-(piperidinocarbonyl)butyl)-p-toluenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile interactions with various molecular targets, making it valuable in research and potential therapeutic applications.

Properties

CAS No.

109006-07-7

Molecular Formula

C18H29N5O3S

Molecular Weight

395.5 g/mol

IUPAC Name

2-[4-[(4-methylphenyl)sulfonylamino]-5-oxo-5-piperidin-1-ylpentyl]guanidine

InChI

InChI=1S/C18H29N5O3S/c1-14-7-9-15(10-8-14)27(25,26)22-16(6-5-11-21-18(19)20)17(24)23-12-3-2-4-13-23/h7-10,16,22H,2-6,11-13H2,1H3,(H4,19,20,21)

InChI Key

HDZKBNCFIRMYSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)N2CCCCC2

Origin of Product

United States

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